2-Methyl-2-phenyl-1,3-dioxolane-4-methanol
Overview
Description
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol, also known as Benzaldehyde propylene glycol acetal or PG acetal of benzaldehyde, is a chemical compound with the formula C10H12O2 . It is a colorless or light yellow liquid .
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a highly effective cyclic ketene acetal for radical ring-opening polymerization, has been reported from three different acetal halides .Molecular Structure Analysis
The molecular weight of this compound is 164.2011 . The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.185g/mL at 25°C (lit.), a melting point of 84 °C, a boiling point of 280°C (lit.), a flash point of 113°C, and a vapor pressure of 0.000253mmHg at 25°C . It is soluble in many organic solvents, such as ethanol, ether, and acetone .Scientific Research Applications
Polymer Synthesis and Characterization
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol has been utilized in the synthesis and characterization of polymers. For example, it has been used in the polymerization of methacrylates, leading to the development of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. This polymer was characterized using techniques like Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopies, demonstrating specific properties in terms of thermal degradation and stability (Coskun et al., 1998).
Catalysis in Chemical Reactions
In the field of catalysis, derivatives of 1,3-dioxolane, including those similar to this compound, have been employed as ligands in homogenously catalyzed reactions. Their efficiency in methanol carbonylation to acetic acid using cobalt as a catalyst component has been a subject of study (Lindner et al., 1988).
Crystal Structure Analysis
The compound has been involved in studies focusing on crystal structure analysis. For instance, intermolecular interactions involving similar dioxolane compounds and methanol under electron impact ionization conditions have been observed and confirmed by X-ray diffraction (Xu et al., 2010).
Application in Degradable Polymers
One significant application of this compound derivatives is in the synthesis of degradable polymers. This application is particularly important in creating environmentally friendly materials. Studies have shown that it can be used as a controlling comonomer in radical ring-opening polymerization, creating polymers with controlled degradation properties (Delplace et al., 2015).
Asymmetric Synthesis
The compound has been used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its utility in creating specific molecular configurations, which is crucial in the pharmaceutical and fine chemicals industries (Jung et al., 2000).
Catalytic Synthesis of Acetals and Ketals
Another application involves its use in the catalytic synthesis of acetals and ketals, where it has shown efficacy in reactions leading to various volatile products. This application is significant in the chemical industry for producing specific compounds (Yang et al., 2008).
Properties
IUPAC Name |
(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(9-5-3-2-4-6-9)13-8-10(7-12)14-11/h2-6,10,12H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQZNMYSUIDIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963089 | |
Record name | (2-Methyl-2-phenyl-1,3-dioxolan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4361-60-8 | |
Record name | 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4361-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane-4-methanol, 2-methyl-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004361608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methyl-2-phenyl-1,3-dioxolan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4361-60-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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